molecular formula C15H10FN5O2S B12006527 5-(2-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 677304-08-4

5-(2-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12006527
CAS No.: 677304-08-4
M. Wt: 343.3 g/mol
InChI Key: AYOGXSYHSWNTNP-RQZCQDPDSA-N
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Description

Chemical Structure and Synthesis This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a 2-fluorophenyl group at position 5 and a 2-nitrobenzylidene Schiff base at position 2. The synthesis typically involves condensation of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-nitrobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), analogous to methods described for related triazole derivatives .

Properties

CAS No.

677304-08-4

Molecular Formula

C15H10FN5O2S

Molecular Weight

343.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10FN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

AYOGXSYHSWNTNP-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of Acid Thiosemicarbazide

The synthesis begins with the preparation of 2-(2-fluorophenyl)acetohydrazide (1 ) through esterification of 2-fluorobenzoic acid followed by hydrazinolysis. Reaction with phenylisothiocyanate under reflux yields the acid thiosemicarbazide intermediate (2 ):

Conventional Method :

  • Conditions : Ethanol, reflux (4 h).

  • Yield : 82–86%.

Microwave-Assisted Method :

  • Conditions : Ethanol, microwave irradiation (2 min, 300 W).

  • Yield : 95–96%.

Cyclization to 1,2,4-Triazole-3-thione

The acid thiosemicarbazide undergoes base-mediated cyclization to form the triazole-thione core (3 ):

Conventional Method :

  • Conditions : 10% NaOH, reflux (4 h).

  • Yield : 74–85%.

Microwave-Assisted Method :

  • Conditions : 10% NaOH, microwave irradiation (3 min, 300 W).

  • Yield : 90–95%.

Table 1: Comparison of Cyclization Methods

MethodTimeYield (%)
Conventional4 h74–85
Microwave3 min90–95

Schiff Base Condensation with 2-Nitrobenzaldehyde

The final step involves condensation of the triazole-thione (3 ) with 2-nitrobenzaldehyde to introduce the benzylideneamino group:

General Procedure :

  • Reactants : Triazole-thione (1 mmol), 2-nitrobenzaldehyde (1.2 mmol).

  • Catalyst : Acetic acid (5 mol%).

  • Solvent : Ethanol (10 mL).

Conventional Method :

  • Conditions : Reflux (6–8 h).

  • Yield : 70–75%.

Microwave-Assisted Method :

  • Conditions : Microwave irradiation (5 min, 300 W).

  • Yield : 88–92%.

Table 2: Optimization of Schiff Base Formation

ParameterConventionalMicrowave
Time6–8 h5 min
Yield (%)70–7588–92
Purity (HPLC)95–97%98–99%

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.25–8.10 (m, Ar-H), 8.35 (s, CH=N), 13.85 (s, SH).

  • 13C NMR (100 MHz, DMSO-d6): δ 120.5–150.2 (Ar-C), 160.8 (C=N), 178.3 (C=S).

  • HRMS : m/z calcd. for C15H10FN5O2S [M+H]+: 344.0612; found: 344.0615.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : C 52.32%, H 2.92%, N 20.34% (calcd. C 52.48%, H 2.93%, N 20.40%).

Critical Discussion of Synthetic Challenges

regioselectivity in Cyclization

The cyclization step requires precise control of pH and temperature to avoid formation of regioisomers. Microwave irradiation enhances selectivity by providing uniform heating.

Stability of the Schiff Base

The nitro group in 2-nitrobenzaldehyde increases electrophilicity, facilitating imine formation. However, prolonged heating under conventional conditions may lead to hydrolysis, necessitating microwave acceleration .

Chemical Reactions Analysis

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium hydrosulfide (NaHS), hydrazine, reducing agents.

    Major Products: The desired compound itself, along with intermediates.

Scientific Research Applications

    Medicine: Investigated for potential antimicrobial, antifungal, and anticancer properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

    Targets: The compound may interact with enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Features

  • Fluorine substitution : The 2-fluorophenyl group contributes to lipophilicity and metabolic stability, influencing bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related triazole derivatives with variations in aryl and benzylidene substituents (Table 1).

Key Observations

  • Halogen effects : Fluorine at the ortho position (2-fluorophenyl) may confer greater metabolic stability than para-substituted halogens (e.g., 4-chlorophenyl) .

Antimicrobial Efficacy

  • The 4-nitrobenzylidene analog (5-(4-fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol) exhibits potent activity against S. aureus (MIC: 0.132 mM), surpassing ampicillin in some cases .
  • Mechanism: Schiff base triazoles inhibit DHFR, a critical enzyme in folate metabolism, by mimicking the substrate p-aminobenzoic acid .

Corrosion Inhibition

  • Triazole-thiols with electron-withdrawing groups (e.g., nitro, chloro) demonstrate superior corrosion inhibition for metals in acidic environments. For example, 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol achieves 92% inhibition efficiency at 0.1 mM .

Physicochemical Properties

Lipophilicity and Solubility

  • The 2-fluorophenyl group increases logP compared to unsubstituted phenyl analogs, enhancing membrane permeability .
  • Nitro groups reduce aqueous solubility, necessitating formulation optimization for drug delivery .

Thermal Stability

  • Melting points correlate with substituent polarity: 4-nitrobenzylidene derivatives (196–198°C) exhibit higher thermal stability than methoxy-substituted analogs (70–71°C) .

Biological Activity

5-(2-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a fluorinated phenyl group and a nitrobenzylidene moiety, suggests potential for significant biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C15H10FN5O2SC_{15}H_{10}FN_{5}O_{2}S, with a molecular weight of approximately 343.3 g/mol. This compound features a thiol group that enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC15H10FN5O2SC_{15}H_{10}FN_{5}O_{2}S
Molecular Weight343.3 g/mol
CAS Number677304-08-4
IUPAC Name3-(2-fluorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that compounds similar to this compound showed effective inhibition against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for these compounds .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity against Candida albicans. The structural modifications on the sulfur atom did not significantly alter the antifungal efficacy among similar derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. For instance, related compounds have been tested against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • Enzyme Inhibition : The thiol group can interact with various enzymes.
  • Receptor Modulation : Potential interactions with cellular receptors involved in signaling pathways.

Further studies are necessary to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy

A study conducted on several triazole derivatives revealed that at a concentration of 125 μg/mL, all tested compounds displayed significant antimicrobial activity against multiple bacterial strains. The structure–activity relationship suggested that the presence of specific substituents influenced their efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on hydrazone derivatives derived from triazoles, it was found that certain compounds were more cytotoxic against melanoma cells compared to breast cancer cells. This selectivity indicates the potential for developing targeted therapies based on structural modifications of the triazole framework .

Q & A

Basic Research Question

  • 1H NMR : Expect signals for the triazole ring protons (δ 8.1–8.3 ppm), aromatic protons from 2-fluorophenyl (δ 7.2–7.8 ppm), and nitrobenzylidene (δ 8.5–8.7 ppm). Thiol (-SH) protons may appear as a broad singlet (δ 3.5–4.0 ppm) but often exchange in DMSO-d6 .
  • IR : Key peaks include ν(N-H) at ~3200 cm⁻¹, ν(C=N) at 1600–1650 cm⁻¹, and ν(S-H) at 2550–2600 cm⁻¹. Nitro group vibrations appear at 1500–1350 cm⁻¹ .
  • HR-MS : Molecular ion [M+H]+ should match the theoretical m/z (C₁₅H₁₁FN₅O₂S: 352.07). Fragmentation patterns confirm the loss of NO₂ (46 Da) or SH (33 Da) groups .

What are the compound’s key reactivity patterns under varying conditions?

Advanced Research Question

  • Alkylation : React with methyl iodide (CH₃I) in ethanol/NaOH to form 3-methylthio derivatives (yield ~80%) via SN2 mechanisms.
  • Oxidation : Treat with H₂O₂/I₂ to form disulfide dimers (yield ~68%) .
  • Photochemical Behavior : UV light (365 nm) induces E→Z isomerization of the nitrobenzylidene group (quantum yield Φ = 0.32), enabling light-responsive applications .

What biological activities have been observed in structurally similar triazole-thiol derivatives?

Basic Research Question

  • Antifungal Activity : Fluorobenzylidene analogs (e.g., 4-((4-fluorobenzylidene)amino)-triazoles) show efficacy comparable to fluconazole against Candida spp. (MIC₅₀ = 8–16 µg/mL) .
  • Antiradical Effects : Nitro- and hydroxy-substituted derivatives exhibit DPPH scavenging activity (70–80% at 1 mM) due to thiol and aromatic electron-donating groups .

How can computational methods (e.g., QSAR, molecular docking) predict toxicity and bioactivity?

Advanced Research Question

  • Toxicity Prediction : QSAR models using LD₅₀ data (e.g., 1190 mg/kg for a related compound) identify structural alerts (e.g., nitro groups) contributing to acute toxicity .
  • Docking Studies : Simulate binding to cytochrome P450 or fungal lanosterol demethylase to rationalize antifungal mechanisms. High-affinity interactions (ΔG < −8 kcal/mol) correlate with bioactivity .

What strategies enhance stability and shelf-life during storage?

Basic Research Question

  • Storage Conditions : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiol group or photoisomerization.
  • Stability Tests : Monitor degradation via HPLC over 6 months; <5% decomposition under optimal conditions .

How do substituents on the benzylidene group influence bioactivity?

Advanced Research Question

  • Electron-Withdrawing Groups (NO₂) : Enhance antifungal activity but increase toxicity.
  • Electron-Donating Groups (OCH₃) : Improve solubility and reduce cytotoxicity. SAR studies show a 10-fold increase in potency when replacing nitro with methoxy in analogs .

What advanced techniques study photochemical isomerization dynamics?

Advanced Research Question

  • UV-Vis Spectroscopy : Track absorbance changes (λmax ~350 nm) during E→Z isomerization under controlled UV light.
  • Time-Resolved Fluorescence : Measure isomerization kinetics (t1/2 = 2–5 minutes) .

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